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Compound of Interest

Compound Name: N-(2-Methoxyethyl)ethylamine

Cat. No.: B1581336 Get Quote

This document provides a detailed guide for researchers, scientists, and drug development

professionals on the applications of N-(2-Methoxyethyl)ethylamine in medicinal chemistry. It

explores the molecule's role as a versatile building block, its impact on pharmacokinetic

properties, and provides detailed protocols for its incorporation into potential therapeutic

agents.

Introduction: The Strategic Value of the
Methoxyethyl Moiety
N-(2-Methoxyethyl)ethylamine [CAS: 34322-82-2] is a secondary amine that has garnered

significant interest in medicinal chemistry.[1][2] Its structure, featuring a flexible methoxyethyl

group appended to an ethylamine, offers a unique combination of properties that medicinal

chemists can strategically leverage to optimize drug candidates. The presence of both a

nitrogen atom, which acts as a potent nucleophile and a basic center, and an ether oxygen

capable of hydrogen bonding, makes it a valuable synthon for creating complex molecular

architectures.[1] This guide will delve into the practical applications and synthetic protocols

involving this versatile chemical intermediate.[3]

Table 1: Physicochemical Properties of N-(2-Methoxyethyl)ethylamine[4]
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Property Value

CAS Number 34322-82-2

Molecular Formula C5H13NO

Molecular Weight 103.16 g/mol

Boiling Point 116 °C

Density 0.83 g/cm³

Topological Polar Surface Area 21.3 Å²

Hydrogen Bond Acceptor Count 2

Hydrogen Bond Donor Count 1

Rotatable Bond Count 4

Enhancing Pharmacokinetic Profiles: The Role of
the Methoxyethyl Group
A primary challenge in drug design is fine-tuning the absorption, distribution, metabolism, and

excretion (ADME) properties of a lead compound. The incorporation of the N-(2-
methoxyethyl)ethylamine moiety can significantly influence these pharmacokinetic

parameters in a favorable manner.

Solubility and Lipophilicity Modulation
The ether linkage within the methoxyethyl group introduces polarity and the potential for

hydrogen bonding with water, which can enhance the aqueous solubility of a drug candidate.

This is a critical factor for oral bioavailability and formulation development. Simultaneously, the

ethyl group provides a degree of lipophilicity, creating a balanced hydrophilic-lipophilic

character. This balance is crucial for effective membrane permeability and interaction with

biological targets.

Impact on Metabolism and In Vivo Stability
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The methoxyethyl group can also influence a drug's metabolic profile. The ether bond is

generally more stable to metabolic cleavage than an ester or amide bond. By strategically

placing this moiety, medicinal chemists can block potential sites of metabolism, thereby

increasing the drug's half-life and duration of action.

Application in the Synthesis of CNS-Active Agents:
Corticotropin-Releasing Factor 1 (CRF1) Receptor
Antagonists
The dysregulation of the corticotropin-releasing factor (CRF) system is implicated in various

stress-related disorders, including anxiety and depression. Consequently, antagonists of the

CRF1 receptor are a promising therapeutic class. The N-(alkoxyalkyl) motif, of which N-(2-
methoxyethyl)ethylamine is a prime example, has been explored in the design of potent

CRF1 antagonists.

Rationale and Structure-Activity Relationship (SAR)
In several series of CRF1 receptor antagonists, the N-substituent on a core scaffold plays a

critical role in receptor binding and functional activity. Structure-activity relationship studies

have shown that the nature of this substituent can modulate potency and selectivity. The

flexible, polar nature of the methoxyethyl group can allow for optimal interactions within the

ligand-binding pocket of the CRF1 receptor, potentially forming key hydrogen bonds or

favorable dipole interactions. While direct SAR data for N-(2-methoxyethyl)ethylamine is not

extensively published, studies on related N-alkylaminoquinolines and other heterocyclic

systems have demonstrated that variations in the N-alkyl side chain significantly impact CRF1

receptor affinity.

Click to download full resolution via product page

Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of

the N-(2-methoxyethyl)ethylamine moiety into a target molecule via N-alkylation. These
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protocols are based on established synthetic transformations and can be adapted for various

substrates.

Protocol 1: N-Alkylation of a Primary Amine with 2-
Bromoethyl Methyl Ether (a Precursor to the
Methoxyethyl Moiety)
This protocol describes a general procedure for the N-alkylation of a primary amine using 2-

bromoethyl methyl ether. This method introduces the methoxyethyl group onto the amine.

Materials and Reagents:

Primary amine (e.g., aniline)

2-Bromoethyl methyl ether

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle or oil bath

Separatory funnel
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Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add the primary amine (1.0 equivalent) and anhydrous DMF.

Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

Alkylation: Stir the mixture at room temperature for 15-20 minutes. Then, add 2-bromoethyl

methyl ether (1.2 equivalents) dropwise to the suspension.

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

Washing: Combine the organic layers and wash with water, saturated aqueous NaHCO₃

solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

N-(2-methoxyethyl)alkylamine.

Click to download full resolution via product page

Protocol 2: Reductive Amination with
Methoxyacetaldehyde
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This protocol offers an alternative route to introduce the N-(2-methoxyethyl) group via reductive

amination of a primary or secondary amine with methoxyacetaldehyde.

Materials and Reagents:

Primary or secondary amine

Methoxyacetaldehyde (or its diethyl acetal precursor, which can be hydrolyzed in situ)

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

Acetic acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve the amine (1.0

equivalent) in anhydrous DCM or DCE.

Aldehyde Addition: Add methoxyacetaldehyde (1.1 equivalents) to the solution. If using the

diethyl acetal, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and stir to

facilitate hydrolysis to the aldehyde.

Imine/Enamine Formation: Add a few drops of glacial acetic acid to catalyze the formation of

the iminium or enamine intermediate. Stir the mixture at room temperature for 30-60

minutes.

Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-

wise to the reaction mixture. Be cautious as gas evolution may occur.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous

NaHCO₃ solution.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

DCM.

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

Na₂SO₄.

Concentration and Purification: Filter and concentrate the organic solution under reduced

pressure. Purify the resulting crude product by silica gel column chromatography to obtain

the desired N-(2-methoxyethyl)amine derivative.

Conclusion
N-(2-Methoxyethyl)ethylamine is a valuable and versatile building block in medicinal

chemistry. Its unique structural features allow for the strategic modulation of key drug-like

properties, including solubility, lipophilicity, and metabolic stability. The protocols provided

herein offer robust and adaptable methods for the incorporation of this important moiety into a

wide range of molecular scaffolds. As the demand for drug candidates with optimized

pharmacokinetic profiles continues to grow, the utility of N-(2-Methoxyethyl)ethylamine and

related synthons in drug discovery and development is expected to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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